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Compound of Interest

Compound Name:
4-Acetyl-3-fluorophenylboronic

acid

Cat. No.: B1340215 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on the physical and chemical properties of 4-Acetyl-3-
fluorophenylboronic acid. It aims to provide not just data, but also field-proven insights into

its handling, characterization, and application, ensuring scientific integrity and practical utility.

Introduction: A Versatile Building Block in Modern
Chemistry
4-Acetyl-3-fluorophenylboronic acid is a substituted arylboronic acid that has emerged as a

valuable reagent in organic synthesis. Its unique trifunctional nature—featuring a boronic acid

moiety for cross-coupling, a fluorine atom for modulating electronic and pharmacological

properties, and a ketone group for further derivatization—makes it a highly versatile building

block.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to

enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide

delves into the core physical properties that underpin the utility of this compound, providing a

foundation for its effective use in the laboratory.
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The physical and chemical characteristics of a reagent are fundamental to its successful

application in synthesis, dictating everything from solvent choice to reaction conditions and

purification strategies. The properties of 4-Acetyl-3-fluorophenylboronic acid are

summarized below.

Property Value Source(s)

CAS Number 481725-35-3 [1]

Molecular Formula C₈H₈BFO₃ [2][3]

Molecular Weight 181.96 g/mol [2][3]

Appearance
Solid, often a white to light

yellow powder or crystal.
[3]

Boiling Point
354.471 °C at 760 mmHg

(Predicted)
[2]

Melting Point

Data not readily available. For

reference, the related

compound 4-

fluorophenylboronic acid has a

melting point of 262-265 °C.

Density 1.285 g/cm³ (Predicted) [2]

Flash Point 168.179 °C (Predicted) [2]

Refractive Index 1.516 (Predicted) [2]

Solubility

While specific data is limited,

arylboronic acids typically

exhibit slight solubility in water

and good solubility in polar

organic solvents such as

DMSO, DMF, methanol, and

THF.

[4]

Spectroscopic and Analytical Characterization
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Validating the identity and purity of 4-Acetyl-3-fluorophenylboronic acid is a critical first step

in any experimental workflow. The choice of analytical technique is dictated by the need to

confirm the presence of key functional groups and the overall molecular structure.

Common Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons

on the aromatic ring and the acetyl group methyl protons. ¹³C NMR confirms the carbon

skeleton, while ¹⁹F NMR and ¹¹B NMR can provide further structural confirmation.

Infrared (IR) Spectroscopy: FT-IR is essential for identifying characteristic functional group

vibrations. Key expected peaks include a broad O-H stretch from the boronic acid's hydroxyl

groups (~3300 cm⁻¹), a strong C=O stretch from the acetyl group (~1680 cm⁻¹), and C-F and

B-O stretching vibrations.[5]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2]

The following diagram illustrates a standard workflow for the analytical characterization of the

title compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1340215?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.echemi.com/products/pd180521113412-4-acetyl-3-fluorophenylboronic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Characterization Workflow
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Caption: A typical workflow for the analytical validation of 4-Acetyl-3-fluorophenylboronic
acid.

Stability, Storage, and Safety
Stability and Storage
Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines).

While often readily reversible upon exposure to water or during a reaction, proper storage is

key to maintaining purity.
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Storage Conditions: Store in a tightly sealed container in a cool, dry place.[2] Commercial

suppliers often recommend storage at ambient temperatures or refrigerated at 4°C.

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere

(e.g., nitrogen or argon) can prevent degradation from moisture and air.

Safety and Handling
As with any chemical reagent, a thorough understanding of potential hazards is essential for

safe handling.

GHS Hazard Classification:

Pictogram: GHS07 (Harmful)

Signal Word: Warning[1]

Hazard Statements (H-Statements):[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A selection of key precautionary measures includes:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.
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Handling Protocol:

Work in a well-ventilated area, preferably a chemical fume hood.

Use standard personal protective equipment (PPE): safety goggles, a lab coat, and

chemical-resistant gloves.

Avoid generating dust when weighing or transferring the solid.

Ensure eyewash stations and safety showers are readily accessible.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 4-Acetyl-3-fluorophenylboronic acid lies in its role as a coupling partner

in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond

between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone

transformation in the synthesis of complex organic molecules, particularly in drug discovery.

Causality Behind Experimental Choices:

Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a

Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄.

Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium

center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive

elimination.

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a

more nucleophilic boronate species, which then participates in transmetalation.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.

The water is necessary to dissolve the inorganic base and facilitate the formation of the

active boronate.

Below is a diagram of the Suzuki-Miyaura catalytic cycle and a generalized experimental

protocol.
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Suzuki-Miyaura Coupling Workflow
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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Generalized Experimental Protocol for Suzuki-Miyaura
Coupling
This is a representative protocol and must be adapted for specific substrates.

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add the aryl halide (1.0 eq), 4-Acetyl-3-fluorophenylboronic acid (1.2 eq), and

the base (e.g., K₂CO₃, 2.0 eq).

Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water

(typically a 4:1 to 10:1 ratio of organic:water).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until

the reaction is complete, as monitored by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Dilute with water and extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product via flash column chromatography to yield

the desired biaryl product.

Conclusion
4-Acetyl-3-fluorophenylboronic acid is a potent and versatile synthetic intermediate. Its well-

defined physical properties, combined with the strategic placement of fluoro and acetyl groups,

make it an indispensable tool for chemists, particularly in the fields of medicinal chemistry and

materials science. A thorough understanding of its properties, handling requirements, and

reaction mechanisms, as outlined in this guide, is paramount to leveraging its full synthetic

potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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